Cas no 87473-89-0 (1,3-Benzodioxole-4-sulfonamide)
1,3-Benzodioxole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-4-sulfonamide
- DTXSID30626272
- 1,3-dioxaindane-4-sulfonamide
- SCHEMBL464734
- EN300-372006
- 2H-1,3-Benzodioxole-4-sulfonamide
- methylenedioxybenzenesulfonamide
- 87473-89-0
- ANLKYWZKRQRLCO-UHFFFAOYSA-N
-
- Inchi: 1S/C7H7NO4S/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2,(H2,8,9,10)
- InChI Key: ANLKYWZKRQRLCO-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C2C=1OCO2)(N)(=O)=O
Computed Properties
- Exact Mass: 201.00957888g/mol
- Monoisotopic Mass: 201.00957888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 87Ų
1,3-Benzodioxole-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-372006-0.05g |
1,3-dioxaindane-4-sulfonamide |
87473-89-0 | 95.0% | 0.05g |
$252.0 | 2025-03-18 | |
| Enamine | EN300-372006-0.1g |
1,3-dioxaindane-4-sulfonamide |
87473-89-0 | 95.0% | 0.1g |
$376.0 | 2025-03-18 | |
| Enamine | EN300-372006-0.25g |
1,3-dioxaindane-4-sulfonamide |
87473-89-0 | 95.0% | 0.25g |
$538.0 | 2025-03-18 | |
| Enamine | EN300-372006-0.5g |
1,3-dioxaindane-4-sulfonamide |
87473-89-0 | 95.0% | 0.5g |
$847.0 | 2025-03-18 | |
| Enamine | EN300-372006-1.0g |
1,3-dioxaindane-4-sulfonamide |
87473-89-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
| Enamine | EN300-372006-2.5g |
1,3-dioxaindane-4-sulfonamide |
87473-89-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 | |
| Enamine | EN300-372006-5.0g |
1,3-dioxaindane-4-sulfonamide |
87473-89-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-18 | |
| Enamine | EN300-372006-10.0g |
1,3-dioxaindane-4-sulfonamide |
87473-89-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-18 | |
| Aaron | AR004GCQ-50mg |
1,3-Benzodioxole-4-sulfonamide |
87473-89-0 | 95% | 50mg |
$372.00 | 2023-12-15 | |
| Aaron | AR004GCQ-100mg |
1,3-Benzodioxole-4-sulfonamide |
87473-89-0 | 95% | 100mg |
$542.00 | 2023-12-15 |
1,3-Benzodioxole-4-sulfonamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1,3-Benzodioxole-4-sulfonamide
Introduction to 1,3-Benzodioxole-4-sulfonamide (CAS No. 87473-89-0)
1,3-Benzodioxole-4-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 87473-89-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic sulfonamide derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive study in drug discovery and development.
The molecular structure of 1,3-Benzodioxole-4-sulfonamide consists of a benzodioxole core substituted with a sulfonamide group at the 4-position. This configuration imparts distinct chemical properties that make it a valuable scaffold for designing novel therapeutic agents. The benzodioxole moiety, also known as 1,3-dioxolo[4,5-b]pyrrole, is a fused ring system that has been explored for its pharmacological relevance in various diseases.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1,3-Benzodioxole-4-sulfonamide, allowing researchers to modify its structure and evaluate its biological efficacy. The sulfonamide functional group is particularly noteworthy as it is widely recognized for its role in enhancing drug binding affinity and metabolic stability. This has positioned 1,3-Benzodioxole-4-sulfonamide as a promising candidate for further exploration in medicinal chemistry.
In the context of contemporary pharmaceutical research, 1,3-Benzodioxole-4-sulfonamide has been investigated for its potential applications in treating neurological disorders. Studies have suggested that compounds with similar scaffolds may interact with specific neurotransmitter receptors, offering a basis for developing treatments targeting conditions such as depression and anxiety. The sulfonamide moiety's ability to modulate receptor activity makes it an attractive feature for designing next-generation neuromodulators.
Additionally, the structural features of 1,3-Benzodioxole-4-sulfonamide have been leveraged in the development of antimicrobial agents. The benzodioxole ring system is known to exhibit properties that can disrupt bacterial cell membranes and inhibit vital enzymatic pathways. This has led to research into derivatives of 1,3-Benzodioxole-4-sulfonamide as potential antibiotics or antifungal agents, addressing the growing challenge of antibiotic resistance.
The synthesis of 1,3-Benzodioxole-4-sulfonamide involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to construct the benzodioxole core efficiently. These synthetic routes not only enhance yield but also provide opportunities for structural diversification, enabling the creation of analogs with tailored biological properties.
One of the most compelling aspects of 1,3-Benzodioxole-4-sulfonamide is its versatility in drug design. By modifying different parts of its molecular structure, chemists can fine-tune its pharmacokinetic and pharmacodynamic profiles. For instance, introducing additional functional groups or altering the substitution pattern on the benzodioxole ring can significantly influence its solubility, bioavailability, and target specificity. This flexibility underscores the compound's importance as a building block in medicinal chemistry.
The pharmacological evaluation of 1,3-Benzodioxole-4-sulfonamide has revealed intriguing interactions with various biological targets. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and pain signaling. These findings align with the broader effort to develop safer and more effective treatments for chronic inflammatory conditions without the side effects associated with traditional NSAIDs.
Furthermore, computational modeling and molecular docking studies have been instrumental in understanding how 1,3-Benzodioxole-4-sulfonamide interacts with biological targets at the molecular level. These simulations have provided insights into key binding residues and potential allosteric sites, guiding the optimization process toward higher affinity and selectivity. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The regulatory landscape for compounds like 1,3-Benzodioxole-4-sulfonamide is shaped by stringent guidelines aimed at ensuring safety and efficacy before clinical translation. Researchers must navigate complex regulatory pathways to move from laboratory-scale synthesis to human trials. However, the growing interest in this class of compounds suggests that regulatory bodies are supportive of innovative approaches that could address unmet medical needs.
In conclusion, 1,3-Benzodioxole-4-sulfonamide (CAS No. 87473-89-0) represents a fascinating example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of chemical features makes it a valuable asset in pharmaceutical research, with potential applications ranging from neurological disorders to antimicrobial treatments. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, 1,3-Benzodioxole-4-sulfonamide is poised to play a significant role in shaping future drug development strategies.
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